4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of 391.45 g/mol.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information about its structure and properties. Its synthesis and applications are of interest in the fields of pharmacology and organic chemistry.
This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen and sulfur atoms in its structure. It falls under the category of thiazepanes, which are seven-membered ring compounds containing both nitrogen and sulfur.
The synthesis of 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. Key steps may include:
The synthesis may require specific conditions such as controlled temperatures, solvents, and catalysts to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, HPLC (High-Performance Liquid Chromatography), and mass spectrometry are often employed to characterize the synthesized compound.
The molecular structure of 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane can be represented using various chemical notation systems:
InChI=1S/C20H17N5O2S/c26-20(15-5-3-14(4-6-15)10-24-8-7-21-13-24)25-11-16(12-25)19-22-18(23-27-19)17-2-1-9-28-17/h1-9,13,16H,10-12H2
This notation provides a systematic way to describe the molecular structure without ambiguity.
The canonical SMILES representation is: C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NC(=NO4)C5=CC=CS5
, which helps in visualizing the connectivity between atoms in the molecule.
The compound's reactivity can be explored through various chemical reactions it may undergo:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions. Monitoring reaction progress through techniques such as TLC (Thin Layer Chromatography) is essential for successful synthesis.
The mechanism of action for 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit activity against specific biological pathways, potentially including inhibition of thromboxane synthetase or other enzyme targets related to inflammation or cancer pathways .
The physical properties include:
Chemical properties include:
Relevant data such as melting point or boiling point would require empirical determination through experimental methods.
This compound has potential applications in pharmaceutical research due to its structural features that suggest biological activity. Possible applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: